molecular formula C9H19NO2S B13199281 2,4,4-Trimethylcyclohexane-1-sulfonamide

2,4,4-Trimethylcyclohexane-1-sulfonamide

Cat. No.: B13199281
M. Wt: 205.32 g/mol
InChI Key: CXUGCYBOAHFVKQ-UHFFFAOYSA-N
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Description

2,4,4-Trimethylcyclohexane-1-sulfonamide is a chemical compound with the molecular formula C9H19NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylcyclohexane-1-sulfonamide typically involves the reaction of 2,4,4-trimethylcyclohexanone with a sulfonamide reagent under specific conditions. One common method is the NH4I-mediated amination of sodium sulfinates, which provides an efficient and environmentally friendly route to sulfonamide compounds . This method tolerates a wide range of functional groups and offers good yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of metal-catalyzed coupling reactions and oxidative coupling of thiols or sulfinate salts with amines are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2,4,4-Trimethylcyclohexane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This inhibition leads to the bacteriostatic effect, preventing the growth and multiplication of bacteria .

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Uniqueness: 2,4,4-Trimethylcyclohexane-1-sulfonamide is unique due to its specific structural features, such as the trimethyl-substituted cyclohexane ring, which may confer distinct chemical and biological properties compared to other sulfonamides .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2,4,4-trimethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C9H19NO2S/c1-7-6-9(2,3)5-4-8(7)13(10,11)12/h7-8H,4-6H2,1-3H3,(H2,10,11,12)

InChI Key

CXUGCYBOAHFVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1S(=O)(=O)N)(C)C

Origin of Product

United States

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